molecular formula C21H24O8 B13402851 Bisphenol A-13C12 |A-D-Glucuronide

Bisphenol A-13C12 |A-D-Glucuronide

Cat. No.: B13402851
M. Wt: 416.32 g/mol
InChI Key: KHZOXXYQSBJDHB-NRHCWZSMSA-N
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Description

Overview of Bisphenol A Biotransformation Pathways

Bisphenol A (BPA), a chemical widely used in the production of polycarbonate plastics and epoxy resins, undergoes extensive metabolism in the body. wikipedia.orgisotope.com The primary route of BPA biotransformation in humans and other mammals is through Phase II conjugation reactions, which increase the water solubility of the compound and facilitate its excretion. wikipedia.orgnih.gov

The most significant of these conjugation pathways is glucuronidation . nih.govontosight.ai This process, primarily occurring in the liver, involves the enzymatic addition of a glucuronic acid molecule to BPA. nih.govontosight.ai This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov In humans, UGT2B15 is the predominant enzyme responsible for BPA glucuronidation at lower concentrations, while UGT1A9 also plays a significant role, particularly at higher concentrations. nih.govtandfonline.com The resulting metabolite, Bisphenol A glucuronide, is biologically inactive and is readily eliminated from the body in urine. ontosight.ainih.gov

Another, less prominent, Phase II pathway is sulfation , where a sulfonate group is added to BPA. wikipedia.orgnih.gov

In addition to conjugation, BPA can also undergo Phase I metabolism, although to a lesser extent. This involves oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. nih.govacs.org These reactions can lead to the formation of various hydroxylated metabolites, such as 3-hydroxy-BPA, or fragmentation products like hydroxycumyl alcohol. nih.govacs.org Bacterial systems have also been shown to metabolize BPA through different oxidative pathways. ethz.chnih.gov

A simplified representation of the major biotransformation pathways of Bisphenol A is presented below:

Metabolic Phase Pathway Primary Enzymes Involved Major Metabolite(s)
Phase IIGlucuronidationUDP-glucuronosyltransferases (UGTs), particularly UGT2B15 and UGT1A9 in humans. nih.govtandfonline.comBisphenol A glucuronide. ontosight.ai
Phase IISulfationSulfotransferases (SULTs).Bisphenol A sulfate (B86663).
Phase IOxidationCytochrome P450 (CYP) enzymes. nih.govacs.orgHydroxylated BPA derivatives, hydroxycumyl alcohol. nih.govacs.org

Specific Research Utility of Bisphenol A-13C12 β-D-Glucuronide in Metabolic and Analytical Studies

Bisphenol A-13C12 β-D-Glucuronide is a stable isotope-labeled version of the major metabolite of BPA. In this compound, the twelve carbon atoms of the bisphenol A core are replaced with carbon-13 isotopes. lgcstandards.comsigmaaldrich.com This specific labeling provides a precise mass shift that makes it an invaluable tool for a variety of research applications.

One of its primary uses is as an internal standard in analytical methods for quantifying BPA and its metabolites in biological samples like urine and plasma. nih.gov The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. Because the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte of interest, it can correct for variations in sample preparation, chromatography, and instrument response, leading to highly accurate and precise measurements. nih.gov

Furthermore, Bisphenol A-13C12 β-D-Glucuronide is crucial for metabolic studies investigating the pharmacokinetics of BPA. By administering labeled BPA to test subjects, researchers can accurately trace its absorption, distribution, metabolism, and excretion. The appearance of Bisphenol A-13C12 β-D-Glucuronide in urine and blood provides a direct measure of the extent and rate of BPA glucuronidation. nih.gov This allows for a more comprehensive understanding of inter-individual differences in BPA metabolism, which may be influenced by genetic polymorphisms in UGT enzymes. nih.gov

The availability of this labeled metabolite also aids in the identification and confirmation of BPA metabolites in complex biological matrices. The characteristic isotopic signature of Bisphenol A-13C12 β-D-Glucuronide allows for its unambiguous detection, even at very low concentrations, using high-resolution mass spectrometry. nih.govnih.gov

Below is a table summarizing the key properties and applications of Bisphenol A-13C12 β-D-Glucuronide:

Property Description
Chemical Name (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-2-(4-hydroxy(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-trien-1-yl)propan-2-ylcyclohexa-1,3,5-trien-1-yl]oxyoxane-2-carboxylic acid lgcstandards.com
Isotopic Labeling ¹³C₁₂ on the bisphenol A rings sigmaaldrich.com
Molecular Weight 416.32 g/mol sigmaaldrich.com
Primary Application Internal standard for quantitative analysis of Bisphenol A and its glucuronide metabolite. nih.gov
Secondary Applications Tracer in metabolic and pharmacokinetic studies of Bisphenol A. nih.gov
Tool for the identification and confirmation of BPA metabolites. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H24O8

Molecular Weight

416.32 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]oxy(2,3,4,5,6-13C5)oxane-2-carboxylic acid

InChI

InChI=1S/C21H24O8/c1-21(2,11-3-7-13(22)8-4-11)12-5-9-14(10-6-12)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h3-10,15-18,20,22-25H,1-2H3,(H,26,27)/t15-,16-,17+,18-,20+/m0/s1/i5+1,6+1,9+1,10+1,12+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1

InChI Key

KHZOXXYQSBJDHB-NRHCWZSMSA-N

Isomeric SMILES

CC(C)(C1=CC=C(C=C1)O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O[13C@H]3[13C@@H]([13C@H]([13C@@H]([13C@H](O3)[13C](=O)O)O)O)O

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

Synthetic Strategies and Analytical Validation of Bisphenol A 13c12 β D Glucuronide

Chemical Synthesis Routes for Isotopic Glucuronide Conjugates

The synthesis of isotopically labeled glucuronide conjugates like Bisphenol A-¹³C₁₂ β-D-glucuronide often employs established glycosylation methods, with the Koenigs-Knorr reaction being a prominent and widely used approach. researchgate.netrsc.org This method facilitates the formation of a glycosidic bond between a glycosyl halide and an alcohol. In the context of Bisphenol A-¹³C₁₂ β-D-glucuronide synthesis, the aglycone is the ¹³C₁₂-labeled Bisphenol A.

The Koenigs-Knorr reaction typically involves the reaction of an aglycone with a protected glucuronyl halide, such as acetobromo-α-D-glucuronic acid methyl ester, in the presence of a promoter, which is often a heavy metal salt like silver carbonate or a Lewis acid. researchgate.netnih.gov The use of anhydrous solvents like toluene (B28343) or dichloromethane (B109758) is recommended to prevent hydrolysis of the sensitive glucuronyl halide. rsc.org The reaction conditions, including the choice of promoter and solvent, can be optimized to improve yield and stereoselectivity. rsc.orgresearchgate.net Following the coupling reaction, a deprotection step is necessary to remove the protecting groups from the glucuronic acid moiety, typically through alkaline hydrolysis, to yield the final product. nih.gov

Alternative methods for glucuronidation include enzymatic synthesis, which can offer high stereoselectivity. nih.govacs.org However, chemical synthesis, particularly the Koenigs-Knorr reaction, remains a versatile and common strategy for preparing these labeled standards. researchgate.nethyphadiscovery.com

Spectroscopic and Chromatographic Characterization of the Labeled Compound

Rigorous analytical validation is essential to confirm the identity, isotopic enrichment, and purity of the synthesized Bisphenol A-¹³C₁₂ β-D-glucuronide. This is achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For Bisphenol A-¹³C₁₂ β-D-glucuronide, ¹H NMR and ¹³C NMR are used to confirm the covalent attachment of the glucuronic acid moiety to the ¹³C-labeled bisphenol A backbone.

Two-dimensional NMR techniques, such as Rotating frame Overhauser Effect SpectroscopY (ROESY), can be employed to confirm the β-anomeric configuration of the glucuronide linkage. usask.caresearchgate.net The absence of cross-peaks between specific protons on the glucuronide ring and the bisphenol A structure in the ROESY spectrum provides evidence for the β-configuration. usask.ca The chemical shifts in the NMR spectrum are compared with those of the unlabeled compound and the starting materials to verify the structure.

CompoundProton (¹H) Chemical Shifts (ppm)
Bisphenol ASignals corresponding to aromatic protons and the methyl protons. chemicalbook.com
Bisphenol A β-D-GlucuronideSignals for aromatic protons, methyl protons, and additional signals for the glucuronic acid moiety protons. usask.ca

This table is for illustrative purposes. Actual chemical shifts should be determined from experimental data.

Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight, confirming the isotopic labeling, and assessing the isotopic purity of Bisphenol A-¹³C₁₂ β-D-glucuronide. almacgroup.comresearchgate.net High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which helps in confirming the elemental composition. dphen1.com

In negative ion electrospray ionization (ESI) mode, the deprotonated molecule [M-H]⁻ is observed. For Bisphenol A-¹³C₁₂ β-D-glucuronide, this would correspond to an m/z of approximately 415. dphen1.com The isotopic purity is determined by analyzing the distribution of isotopologues in the mass spectrum. almacgroup.comresearchgate.netsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern of the molecule, providing further structural confirmation. Collision-induced dissociation (CID) of the precursor ion leads to the formation of characteristic product ions. doi.org For BPA-glucuronide, common fragment ions include those resulting from the loss of the glucuronic acid moiety and other characteristic fragments of the bisphenol A structure. dphen1.comdoi.org

Table 2: Mass Spectrometry Data for Bisphenol A-¹³C₁₂ β-D-Glucuronide

Analysis TypeExpected m/zInformation Obtained
Full Scan MS (Negative ESI)~415 ([M-H]⁻) dphen1.comMolecular weight confirmation and isotopic distribution.
Tandem MS (MS/MS)Characteristic fragment ions (e.g., m/z 175, 113) dphen1.comStructural confirmation through fragmentation pattern.

This table presents expected values. Experimental results should be used for definitive analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the chemical purity of Bisphenol A-¹³C₁₂ β-D-glucuronide. dphen1.comlgcstandards.com The compound is separated from any unreacted starting materials, byproducts, or other impurities. The purity is typically determined by measuring the peak area of the main compound relative to the total area of all peaks in the chromatogram.

A variety of HPLC columns, such as C18 or PFP, can be used for the separation. dphen1.com The mobile phase composition and gradient are optimized to achieve good resolution and peak shape. nih.govnih.gov The retention time of the labeled compound should be consistent and well-separated from potential impurities. dphen1.com Purity levels of >95% are often required for use as an internal standard. sigmaaldrich.comsigmaaldrich.comlgcstandards.comlgcstandards.com

Table 3: Typical HPLC Parameters for the Analysis of Bisphenol A Glucuronide

ParameterTypical Value/Condition
ColumnC18, PFP, or similar reversed-phase column dphen1.com
Mobile PhaseGradient of acetonitrile (B52724) and water with additives like ammonium (B1175870) hydroxide (B78521) or formic acid usask.cadphen1.com
DetectionUV or Mass Spectrometry (LC-MS) nih.gov
Purity Specification>95% sigmaaldrich.comsigmaaldrich.comlgcstandards.comlgcstandards.com

This table provides general parameters. Specific conditions should be optimized for each analytical system.

Advanced Analytical Methodologies Employing Bisphenol A 13c12 β D Glucuronide

Isotope Dilution Mass Spectrometry (IDMS) Principles and Implementation

Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard analytical technique for achieving high accuracy and precision in quantitative analysis. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, in this case, BPA-G-13C12, to the sample. dphen1.comunam.mx This labeled compound, often referred to as an internal standard, is chemically identical to the native analyte (BPA-glucuronide) but has a different mass due to the incorporation of heavy isotopes like Carbon-13. dphen1.com

The key advantage of IDMS is its ability to correct for analyte losses that may occur during sample preparation, extraction, and analysis. dphen1.com Since the labeled internal standard behaves identically to the unlabeled analyte throughout the entire analytical process, any loss of the native analyte will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the labeled internal standard in the final extract using a mass spectrometer, the initial concentration of the analyte in the sample can be determined with high accuracy, irrespective of variations in recovery. dphen1.com

In practice, a precise volume of a standard solution containing a known concentration of BPA-G-13C12 is added to the biological sample (e.g., urine, plasma) at the beginning of the workflow. dphen1.com The sample then undergoes various preparation steps, such as extraction and purification, before being analyzed by mass spectrometry. dphen1.comnih.gov The mass spectrometer is set to detect and quantify both the molecular ion of the native BPA-glucuronide and the heavier molecular ion of the BPA-G-13C12 internal standard. dphen1.comdphen1.com The ratio of their signal intensities is then used to calculate the concentration of BPA-glucuronide in the original sample. dphen1.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Assays

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used technique for the analysis of BPA and its metabolites in biological matrices. nih.gov This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High Sensitivity and Throughput

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents a significant advancement in LC-MS technology, offering enhanced sensitivity, resolution, and speed. dphen1.com This technique utilizes columns with smaller particle sizes (typically less than 2 µm), which allows for faster separations and sharper peaks, leading to improved sensitivity and higher throughput. dphen1.com

For the analysis of BPA-glucuronide, UPLC-MS/MS methods often employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. dphen1.comresearchgate.net In MRM, a specific precursor ion of the analyte (e.g., the deprotonated molecule of BPA-glucuronide) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and then a specific product ion is monitored in the third quadrupole. dphen1.com This highly selective detection method minimizes interferences from the complex biological matrix, resulting in very low limits of detection and quantification. dphen1.comnih.gov

The use of BPA-G-13C12 as an internal standard is integral to these assays. dphen1.comwiley.com It co-elutes with the native BPA-glucuronide from the UPLC column and is monitored using its own specific MRM transition. dphen1.com This allows for precise quantification, correcting for any variations in instrument response or matrix effects. dphen1.com For example, a fast and accurate UPLC-MS/MS assay for BPA-glucuronide in human urine has been developed using BPA-G-13C12 as a surrogate standard, achieving high selectivity and a linear regression coefficient of 0.999. dphen1.com

Table 1: Example UPLC-MS/MS Parameters for BPA-Glucuronide Analysis

ParameterValue
Column Waters Acquity UPLC BEH Amide (2.1 mm × 100 mm, 1.7 µm)
Mobile Phase Gradient of acetonitrile (B52724) and 1 mM ammonium (B1175870) acetate (B1210297) in water
Flow Rate 0.40 mL/min
Ionization Mode Negative Ion Electrospray (ESI-)
Mass Spectrometer Triple Quadrupole
Detection Mode Multiple Reaction Monitoring (MRM)
BPA-G Transition m/z 403 → 113 (quantifier), m/z 403 → 175 (qualifier)
BPA-G-13C12 Transition m/z 415 → 113 (quantifier), m/z 415 → 175 (qualifier)

This table is a representative example based on published methods. dphen1.com

High-Resolution Accurate Mass Spectrometry (HRAMS) for Comprehensive Metabolite Profiling

High-Resolution Accurate Mass Spectrometry (HRAMS) is another powerful tool used in the analysis of BPA and its metabolites. azolifesciences.com Unlike triple quadrupole instruments that have unit mass resolution, HRAMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide very high mass resolution and accuracy. azolifesciences.comresearchgate.net This allows for the precise determination of the elemental composition of an ion, which is invaluable for identifying unknown metabolites and distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental compositions). azolifesciences.comnih.gov

In the context of BPA analysis, HRAMS can be used for comprehensive metabolite profiling, a non-targeted approach that aims to identify all possible metabolites of BPA in a biological sample. nih.gov By comparing the metabolic profiles of exposed and unexposed individuals, researchers can identify novel metabolites and gain a deeper understanding of BPA's metabolic pathways. nih.gov

While HRAMS provides excellent qualitative information, it can also be used for quantification. azolifesciences.com The high resolution minimizes interferences, leading to improved signal-to-noise ratios and accurate quantification, even in complex matrices. researchgate.net The use of BPA-G-13C12 as an internal standard in HRAMS analyses is crucial for achieving accurate quantitative results, similar to its role in UPLC-MS/MS. unam.mx It helps to correct for any variations in instrument performance and matrix effects, ensuring the reliability of the quantitative data. unam.mx

Gas Chromatography-Mass Spectrometry (GC-MS) Based Assays with Derivatization Strategies

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust technique for the analysis of volatile and semi-volatile organic compounds. researchgate.net However, BPA and its glucuronide metabolite are not sufficiently volatile for direct GC-MS analysis. simiecoind.ro Therefore, a derivatization step is required to increase their volatility and thermal stability. mdpi.comresearchgate.net

Common derivatization agents for BPA include silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netresearchgate.net This process replaces the active hydrogen atoms on the phenolic hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, creating a more volatile derivative that is suitable for GC-MS analysis. mdpi.com

While GC-MS is more frequently used for the analysis of the parent BPA compound after derivatization, its application to the direct analysis of BPA-glucuronide is less common due to the complexity of derivatizing the polar glucuronide moiety. nih.govnih.gov Often, an indirect approach is taken where the urine or plasma sample is first treated with β-glucuronidase to enzymatically cleave the glucuronide conjugate, releasing free BPA. unam.mx The total BPA is then derivatized and analyzed by GC-MS. dphen1.com In such cases, a labeled internal standard for the parent BPA, such as 13C12-BPA, is typically used. dphen1.comnihs.go.jp

Although direct GC-MS analysis of BPA-glucuronide is challenging, the use of a labeled internal standard like BPA-G-13C12 would, in principle, be essential to correct for inefficiencies in both the derivatization reaction and the subsequent GC-MS analysis.

Sample Preparation and Matrix Considerations in Biological Samples

The analysis of BPA and its metabolites in biological samples such as urine, blood, and breast milk is complicated by the presence of a complex matrix of other endogenous and exogenous compounds. mdpi.compocketdentistry.com These matrix components can interfere with the analysis, leading to inaccurate results. nih.gov Therefore, effective sample preparation is a critical step to remove these interferences and concentrate the analytes of interest. pocketdentistry.com

Optimization of Extraction Procedures (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)

Solid-Phase Extraction (SPE) is the most widely used technique for the extraction and clean-up of BPA and its glucuronide from biological matrices. nih.govnih.gov SPE utilizes a solid sorbent material packed in a cartridge or well plate to selectively retain the analytes from the liquid sample. nih.gov Interferences are washed away, and the purified analytes are then eluted with a suitable solvent. nih.gov Various types of SPE sorbents have been used for BPA analysis, including C18 (reversed-phase) and mixed-mode (e.g., reversed-phase/anion-exchange) cartridges. dphen1.comnih.gov The choice of sorbent and the optimization of the washing and elution steps are crucial for achieving high recovery and a clean extract. nih.gov

For example, one study found that using Bond Elut Plexa cartridges with a sequential elution of ethyl acetate, methanol, and acetonitrile resulted in optimal recoveries of BPA and BPA-glucuronide from rat plasma, with average recoveries of 98.1% and 91.4%, respectively. nih.govnih.gov Another method for human urine utilized mixed-mode reversed-phase/anion-exchange SPE to effectively remove potential interferences before UPLC-MS/MS analysis. dphen1.com

Liquid-Liquid Extraction (LLE) is another common extraction technique, although it is used less frequently than SPE for BPA analysis. nih.gov LLE involves the partitioning of the analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.netnih.gov The choice of organic solvent is critical for efficient extraction. While traditional LLE can be effective, it often requires large volumes of organic solvents. epa.gov More modern microextraction techniques, such as dispersive liquid-liquid microextraction (DLLME), have been developed to reduce solvent consumption. epa.govresearchgate.net

In all extraction procedures, the use of an isotopically labeled internal standard like BPA-G-13C12 is highly recommended. unam.mx By adding the internal standard to the sample at the very beginning of the extraction process, it can effectively compensate for any analyte loss that may occur during the multiple steps of sample preparation, ensuring the accuracy and reliability of the final quantitative results. dphen1.com

Enzyme Treatment Protocols for Total Conjugate Quantification (e.g., β-Glucuronidase Activity Assessment)

To measure the total BPA burden in a biological sample, it is necessary to quantify both the free (aglycone) form and its conjugated metabolites, the most prominent of which is Bisphenol A-β-D-Glucuronide. nih.govcaymanchem.com This requires an enzymatic hydrolysis step to cleave the glucuronic acid moiety from the parent BPA molecule prior to analysis. The enzyme β-glucuronidase is widely used for this purpose. wikipedia.orgsigmaaldrich.com

The efficiency of this enzymatic cleavage can vary between samples and analytical batches. The use of a stable isotope-labeled conjugate, such as Bisphenol A-13C12 β-D-Glucuronide, as an internal standard is a sophisticated strategy to monitor and correct for this variability. nih.govresearchgate.net By spiking the sample with a known amount of Bisphenol A-13C12 β-D-Glucuronide at the beginning of the sample preparation process, analysts can use the recovery of the resulting ¹³C₁₂-BPA to accurately assess the hydrolysis efficiency of the native, unlabeled BPA-glucuronide present in the sample. researchgate.net This ensures that the final calculated total BPA concentration is a true and accurate representation, corrected for any incomplete enzymatic reactions.

Protocols for enzymatic hydrolysis must be carefully optimized. Key parameters include the source of the β-glucuronidase (e.g., E. coli, Helix pomatia), pH of the buffer, incubation temperature, and duration of the reaction. For instance, β-glucuronidase from E. coli is effective for hydrolyzing glucuronides in urine and other biological fluids and typically functions optimally at a pH between 6.0 and 7.0. sigmaaldrich.com The enzyme's activity is widely distributed in mammalian tissues, which can also lead to deconjugation in vivo, particularly in tissues with high concentrations like the placenta. nih.gov

ParameterTypical Condition/RangeRationale/SignificanceReference
Enzyme SourceEscherichia coliProvides high hydrolytic activity and stability for β-glucuronides. sigmaaldrich.com
pH6.0 - 7.8Optimal pH range for E. coli β-glucuronidase activity ensures efficient hydrolysis. sigmaaldrich.com
Temperature37 °CStandard incubation temperature that promotes optimal enzyme kinetics. sigmaaldrich.com
Incubation Time90 minutes to overnightDuration must be sufficient to ensure complete hydrolysis of the glucuronide conjugates. sigmaaldrich.com
Internal StandardBisphenol A-13C12 β-D-GlucuronideUsed to monitor and correct for the efficiency of the enzymatic hydrolysis step, ensuring accurate quantification of total BPA. dphen1.comresearchgate.net

Minimization of Background Contamination and Matrix Effects

Two of the most significant hurdles in the ultra-trace quantification of BPA are extraneous background contamination and matrix-induced signal alteration in the mass spectrometer. researchgate.netnih.gov The use of Bisphenol A-13C12 β-D-Glucuronide as an internal standard is a cornerstone of the strategy to mitigate these issues.

Background Contamination: BPA is a high-production-volume chemical used in many laboratory products, leading to a high risk of sample contamination during collection, storage, and analysis. researchgate.nettandfonline.com This contamination can introduce false positive results, especially when measuring the low levels of free BPA typically found in biological samples. nih.gov Sources of contamination are numerous and include solvents (even high-purity grades), plasticware (e.g., pipette tips, vials), collection tubes containing separator gels, and HPLC vial septa. researchgate.nettandfonline.comdoi.orgcoleparmer.ca

Rigorous protocols are essential to minimize this background noise. These include the exclusive use of glass or pre-screened polypropylene (B1209903) labware, pre-washing all equipment with high-purity solvents, using LC-MS grade solvents, and analyzing procedural blanks with every batch of samples to monitor for and subtract any background levels. tandfonline.comnih.govmdpi.com One study found that BPA could leach from rubber HPLC vial septa, with concentrations in the vial increasing with each subsequent injection from the same vial. tandfonline.com Switching to more inert septa materials, such as silicone/PTFE, resolved the issue. tandfonline.com

Contamination SourceMitigation StrategyReference
Plastic Labware (tubes, pipette tips)Use glass or certified BPA-free polypropylene materials. Pre-rinse all materials with high-purity solvents. researchgate.netnih.gov
Blood Collection Tubes (Separator Gel)Use glass tubes without separator gel. tandfonline.comtandfonline.com
HPLC/LC-MS Solvents and WaterUse LC-MS grade solvents. Filter water through systems designed to remove organic contaminants. doi.orgcoleparmer.ca
HPLC Vial SeptaUse inert materials such as silicone/PTFE instead of rubber. tandfonline.comtandfonline.com
Laboratory Environment (dust, surfaces)Work in a clean environment (e.g., biosafety cabinet). Use disposable, non-absorbent bench covers. nih.gov
Procedural BlanksAnalyze a blank sample (matrix without analyte) with each analytical run to quantify and correct for background levels. tandfonline.commdpi.com

Matrix Effects: Biological matrices like plasma and urine are complex mixtures containing salts, proteins, and other endogenous molecules. unam.mx During LC-MS/MS analysis, these co-eluting compounds can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. nih.gov This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantification. nih.govewadirect.com

The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest. dphen1.comunam.mx Bisphenol A-13C12 β-D-Glucuronide is ideal for this purpose when quantifying BPA-glucuronide. Because it has nearly identical physicochemical properties and chromatographic retention time to the native analyte, it experiences the same ion suppression or enhancement. dphen1.com By calculating the ratio of the native analyte's signal to the labeled standard's signal, the variability introduced by the matrix effect is normalized, allowing for accurate quantification. dphen1.comnih.gov Studies have demonstrated that while unlabeled internal standards can fail to correct for matrix effects, isotope-labeled analogs like BPA-G-[¹³C₁₂] provide effective compensation, leading to high process efficiency. dphen1.com Sample preparation techniques like solid-phase extraction (SPE) are also employed to remove a significant portion of interfering matrix components before analysis. nih.govmdpi.comresearchgate.net

ParameterDescriptionRole of Bisphenol A-13C12 β-D-GlucuronideReference
Matrix Effect (ME)Alteration (suppression or enhancement) of analyte ionization due to co-eluting matrix components. Calculated as: (Peak area in matrix) / (Peak area in pure solvent) x 100%.Experiences the same ME as the native analyte, allowing for normalization. dphen1.comnih.gov
Recovery (RE)Efficiency of the extraction process. Calculated as: (Peak area in pre-extraction spiked matrix) / (Peak area in post-extraction spiked matrix) x 100%.Accounts for analyte loss during sample preparation steps like Solid-Phase Extraction (SPE). dphen1.com
Process Efficiency (PE)The overall effect of matrix and recovery. Calculated as: ME x RE / 100%.The use of the labeled standard corrects for variations in the overall process, aiming for a PE close to 100%. dphen1.com
Correction MethodIsotope DilutionQuantification is based on the response ratio of the native analyte to the labeled internal standard, canceling out variations from ME and RE. dphen1.comresearchgate.net

Elucidation of Enzymatic Mechanisms and Pathways Governing Bisphenol a Glucuronidation

The Role of UDP-Glucuronosyltransferases (UGTs) in Bisphenol A Conjugation

The conjugation of BPA with glucuronic acid, forming Bisphenol A-Glucuronide, is the primary metabolic route for this compound in humans. nih.gov This process is catalyzed by the UGT superfamily of enzymes, which are predominantly located in the endoplasmic reticulum of various tissues, with the liver being the principal site of activity. nih.govyoutube.com

Identification and Characterization of Human and Animal UGT Isoforms

Multiple UGT isoforms have been identified as being capable of metabolizing BPA. In humans, studies utilizing recombinant UGTs and human liver microsomes have demonstrated that several isoforms contribute to BPA glucuronidation. These include UGT1A1, UGT1A3, UGT1A9, UGT2B4, UGT2B7, and UGT2B15. capes.gov.brnih.gov However, not all UGTs are active towards BPA; for instance, UGT1A4, UGT1A6, and UGT2B17 show no detectable activity. nih.gov

In the human liver, UGT2B15 and UGT1A9 are considered the most significant contributors to BPA glucuronidation. nih.govnih.gov At lower, environmentally relevant concentrations of BPA (under 5 μM), UGT2B15 is responsible for over 80% of the metabolic activity. nih.govnih.gov As BPA concentrations increase, the contribution of UGT1A9 becomes more substantial, accounting for up to 50% of the activity. nih.govnih.gov In breast tissue, the expression of UGTs capable of glucuronidating BPA follows a different pattern, with UGT1A1 showing the highest mRNA expression, followed by UGT2B4, UGT1A9, UGT1A10, UGT2B7, and UGT2B15. nih.govnih.govwsu.edu

Animal models have also provided insights into BPA metabolism. In rodents, UGT2B1 is believed to be a key enzyme in BPA glucuronidation. uri.edu Interestingly, research on mice with a knockout of the UGT2 family still showed BPA glucuronidation, suggesting that the UGT1 family also plays a role in this species. uri.edu

For the related compound, Bisphenol AF (BPAF), several human UGT isoforms have been shown to mediate its glucuronidation, including UGT1A1, UGT1A3, UGT1A8, UGT1A9, UGT2B4, UGT2B7, UGT2B15, and UGT2B17, with UGT2B7 exhibiting the highest efficiency.

Table 1: Human UGT Isoforms Involved in Bisphenol A Glucuronidation

UGT IsoformActivity towards Bisphenol AKey Tissue(s) of Activity
UGT1A1ActiveLiver, Breast nih.govnih.govnih.gov
UGT1A3ActiveLiver capes.gov.brnih.gov
UGT1A8Active (for BPAF)-
UGT1A9High ActivityLiver nih.govnih.govnih.gov
UGT2B1-Rodent Liver uri.edu
UGT2B4ActiveLiver, Breast nih.govcapes.gov.brnih.govnih.gov
UGT2B7ActiveLiver, Breast nih.govcapes.gov.brnih.govnih.gov
UGT2B15Highest Activity at Low ConcentrationsLiver, Breast nih.govnih.govnih.gov
UGT2B17No Detectable Activity- nih.gov

In Vitro Enzyme Kinetics and Substrate Specificity of UGTs

Kinetic analyses of BPA glucuronidation have provided valuable information on the efficiency and capacity of different UGT isoforms. Studies using pooled human liver microsomes (HLMs) and recombinant UGT2B15 have shown a monophasic kinetic profile. nih.gov The Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal velocity, for pooled HLMs was found to be approximately 6.39 µM, while for UGT2B15 it was around 8.68 µM. nih.gov Another study reported a Km of 3.3 µM for UGT2B15. nih.gov The similarity in Km values suggests that UGT2B15 is a primary driver of BPA glucuronidation in the liver. nih.gov

In contrast, UGT1A9 exhibits substrate inhibition at BPA concentrations above 50 µM. nih.gov The Km value for UGT1A9 (25 µM) is significantly higher than that of UGT2B15, indicating a lower affinity for BPA. nih.gov However, the maximum velocity (Vmax) of UGT1A9 is comparable to that of UGT2B15. nih.gov

The broad and sometimes overlapping substrate specificities of UGT enzymes can make it challenging to pinpoint the exact contribution of each isoform. capes.gov.br However, the development of UGT-selective probe substrates has aided in this endeavor. capes.gov.br

Table 2: Kinetic Parameters of Key UGT Isoforms for Bisphenol A Glucuronidation

Enzyme SourceKm (µM)Vmax (nmol/min/mg protein)Kinetic Model
Pooled Human Liver Microsomes23 ± 8 nih.gov4.5 ± 1.0 nih.govSubstrate Inhibition nih.gov
UGT2B153.3 ± 0.45 nih.gov0.97 ± 0.03 nih.govMichaelis-Menten nih.gov
UGT1A925 ± 5 nih.gov1.0 ± 0.1 nih.govSubstrate Inhibition nih.gov

Impact of Genetic Polymorphisms on UGT Activity Towards Bisphenol A

Genetic variations, or polymorphisms, within the genes encoding UGT enzymes can lead to interindividual differences in BPA metabolism. nih.govnih.gov For instance, a polymorphism in the UGT1A1 gene, known as UGT1A128, is associated with decreased UGT1A1 expression. nih.gov In breast tissue, the presence of the UGT1A128 allele has been linked to a more than 10-fold lower rate of BPA glucuronidation. nih.govnih.gov

Another notable polymorphism is UGT1A922*. Individuals with the UGT1A922/22 genotype have shown a two-fold higher rate of BPA glucuronidation in their liver microsomes compared to those with the *1/1 or *1/22 genotypes. nih.govnih.gov

The UGT2B152* polymorphism results in a variant allozyme (UGT2B15 85Y) that exhibits significantly lower BPA glucuronidation activity in vitro compared to the reference allozyme (UGT2B15 85D). nih.gov However, the direct association of this polymorphism with BPA metabolism in the human liver or its pharmacokinetics in individuals has not been conclusively established. nih.gov These genetic differences in UGT activity can contribute to variations in an individual's susceptibility to the potential effects of BPA. researchgate.net

Dynamics of Glucuronide Deconjugation by β-Glucuronidases

While glucuronidation is a detoxification pathway, the resulting BPA-glucuronide can be converted back to the active parent compound, BPA, through a process called deconjugation. This reaction is catalyzed by β-glucuronidase enzymes.

Characterization of β-Glucuronidase Activity in Various Tissues

β-glucuronidase activity has been detected in a variety of human and animal tissues, including the liver, gut, and placenta. nih.gov The presence of this enzyme in the placenta is particularly significant as it suggests a mechanism for the reactivation of BPA within the fetal environment. nih.govresearchgate.net Studies in rats have shown that BPA-glucuronide can be transferred across the placenta to the fetus, where it is then deconjugated back to BPA. nih.gov While human fetal liver has shown reduced expression of UGTs responsible for BPA metabolism, the mRNA expression of β-glucuronidase remains unchanged compared to adult liver controls. nih.gov

Factors Influencing Deconjugation and Implications for Internal Exposure

The deconjugation of BPA-glucuronide can significantly impact the internal exposure to free, unconjugated BPA. This process can act as a "setback" in the excretion process, potentially contributing to the hepatic toxicity of BPA. researchgate.net In the context of fetal development, the deconjugation of BPA-glucuronide in the placenta and fetus can lead to prolonged exposure to the active form of BPA. researchgate.netnih.gov

In Vivo Metabolic Fate and Pathways of Bisphenol A Using Labeled Compounds

The use of isotopically labeled compounds, such as Bisphenol A-¹³C₁₂, has been instrumental in tracing the metabolic journey of Bisphenol A (BPA) within living organisms. These labeled analogues allow for precise differentiation between exogenously administered BPA and endogenous or background levels, facilitating accurate quantification and identification of its metabolites in various biological matrices.

Identification of Major Bisphenol A Metabolites (e.g., monoglucuronide, diglucuronide, sulfates)

Once ingested, BPA undergoes extensive phase II metabolism, a detoxification process aimed at increasing its water solubility to facilitate excretion. The primary metabolites identified in in vivo studies are BPA-glucuronide (BPA-G) and BPA-sulfate (BPA-S). researchgate.net

Studies have consistently shown that BPA is predominantly metabolized into BPA-G, which is considered its major metabolite. nih.govnih.gov Another significant, though often less abundant, metabolite is BPA-sulfate. researchgate.netnih.gov In some human biomonitoring studies, higher concentrations of BPA-G have been reported compared to either free BPA or BPA-disulfate (BPA-DS) in urine and serum. researchgate.net The formation of these conjugated metabolites is a crucial step in reducing the potential biological activity of BPA, as BPA-G, for instance, shows no significant in vitro estrogenic activity. nih.gov

In rats, while BPA-G is a major metabolite found in urine, free-form BPA is often predominant in feces. researchgate.net This is attributed to the enterohepatic circulation where BPA-G, secreted from the liver into the intestine via bile, is hydrolyzed back to free BPA by gut microflora. researchgate.netnih.gov

Table 1: Major Identified Metabolites of Bisphenol A

Metabolite NameCommon AbbreviationDescription
Bisphenol A-glucuronideBPA-GThe principal metabolite formed through glucuronidation, a major detoxification pathway. researchgate.netnih.gov
Bisphenol A-sulfateBPA-SA metabolite formed through sulfation. Its prevalence can vary by species and sex. nih.govdphen1.com
Bisphenol A-disulfateBPA-DSA di-sulfated metabolite of BPA. researchgate.net
Free Bisphenol ABPAThe unconjugated, parent compound. researchgate.net

Species-Specific Metabolic Differences and Their Determinants

Significant variations in BPA metabolism exist across different species, which is a critical factor when extrapolating data from animal models to humans. These differences are largely determined by the activity and expression of metabolic enzymes, particularly UDP-glucuronosyltransferases (UGTs).

Rhesus monkeys are often considered a more suitable model for human BPA toxicokinetics than rodents. nih.gov Studies in these primates show that from a very young age, free BPA concentrations account for less than 1% of total BPA in serum, indicating efficient conjugation, which is more aligned with human metabolic patterns. nih.gov In contrast, rats tend to excrete a large portion of BPA via feces as the free form, a consequence of significant enterohepatic recirculation that is not prominent in humans. researchgate.netnih.gov

Gender differences also play a role. In humans, one study noted that men were more likely to glucuronidate BPA, while women appeared to have a metabolic preference for sulfation. nih.gov In male rats, BPA exposure has been shown to decrease the activity of UGT enzymes responsible for metabolizing both sex hormones and BPA itself, an effect not observed in female rats. nih.gov

Table 2: Comparative Metabolic Rates of Bisphenol A in Hepatocytes

SpeciesApparent Kₘ for BPAG Formation (µM)Vₘₐₓ for BPAG Formation (nmol/10⁶ cells/h)Estimated Total Hepatic Clearance (L/h/kg BW)
Rats3553.0
Monkeys7220.68
Humans5110.27
Data sourced from an in vitro study using cryopreserved hepatocytes. nih.gov

Influence of Gut Microbiota on Enterohepatic Recirculation and Metabolism

The gut microbiota plays a pivotal role in the metabolism of xenobiotics, including BPA. nih.gov A key function of the gut microbiome in this context is the deconjugation of BPA metabolites, which significantly influences the compound's fate in the body, particularly its enterohepatic recirculation. researchgate.netnih.gov

Enterohepatic circulation involves the transport of BPA-G from the liver to the intestine through bile secretion. nih.gov In the intestine, gut microflora can produce enzymes like β-glucuronidase that hydrolyze BPA-G back into its unconjugated, biologically active form, BPA. researchgate.netnih.gov This free BPA can then be reabsorbed into the bloodstream, prolonging its presence in the body, or be excreted in the feces. This process is particularly pronounced in rats, leading to high levels of free BPA in their feces. researchgate.net Due to the expected absence of significant enterohepatic circulation of BPA in humans, the proportion of free BPA in human feces is likely lower than in rats. nih.gov

Furthermore, exposure to BPA can itself alter the composition and diversity of the gut microbiota. nih.govasm.orgnih.gov Studies in rats have shown that continuous BPA exposure can disrupt gut microbial communities, which in turn alters the metabolism of BPA. nih.gov For instance, changes in the abundance of certain bacterial phyla, like Firmicutes and Proteobacteria, have been correlated with the proportion of BPA-G in the blood. nih.gov This bidirectional relationship underscores the complex interplay between environmental chemical exposure and the gut microbiome, which can ultimately impact the internal dose and potential effects of the chemical. nih.govmdpi.com

Pharmacokinetic and Toxicokinetic Applications of Bisphenol A 13c12 β D Glucuronide

Quantifying Absorption, Distribution, Metabolism, and Elimination (ADME) of Bisphenol A and its Glucuronide

The study of Absorption, Distribution, Metabolism, and Elimination (ADME) is fundamental to understanding the fate of a chemical within an organism. The use of isotopically labeled compounds like Bisphenol A-13C12 β-D-Glucuronide is instrumental in these investigations.

Following oral exposure, BPA is rapidly absorbed and undergoes extensive first-pass metabolism, primarily in the gut wall and liver, to form BPA-glucuronide. nih.govusask.ca This process is mediated by UDP-glucuronosyltransferases (UGTs). nih.govcaymanchem.com The resulting BPA-glucuronide is a water-soluble conjugate that is considered biologically inactive. nih.govcaymanchem.com

Studies utilizing labeled BPA, such as deuterated BPA (d6-BPA) and 13C12-BPA, have provided detailed insights into the ADME of BPA. For instance, after oral administration of d6-BPA to humans, unconjugated d6-BPA appears in the serum within minutes, with peak concentrations of total d6-BPA (unconjugated and conjugated forms) reached in about an hour. nih.gov The majority of the administered dose is metabolized to BPA-glucuronide and BPA-sulfate and is excreted in the urine. usask.canih.gov The use of 13C12-BPA-G as an internal standard allows for the direct and accurate quantification of BPA-glucuronide, avoiding potential inaccuracies associated with enzymatic hydrolysis of conjugates. nih.gov

The distribution of BPA and its glucuronide has been examined in various tissues. In pregnant rats, while BPA can cross the placenta, the levels of BPA-glucuronide are significantly higher in maternal plasma compared to fetal tissues, suggesting limited transfer of the glucuronide metabolite to the fetus. oup.comnih.gov However, the presence of β-glucuronidase activity in the placenta could potentially lead to the local deconjugation of BPA-glucuronide back to the active parent compound. oup.com

Elimination of BPA and its metabolites varies across species. In primates, including humans, the primary route of excretion is via the urine. nih.govnih.gov In contrast, rodents primarily excrete BPA and its conjugates through the feces via biliary excretion. nih.govepa.gov This difference is attributed to the higher molecular weight threshold for biliary excretion in humans compared to rodents. nih.gov

Estimation of Internal Dosimetry and Bioavailability Using Labeled Tracers

Labeled tracers such as Bisphenol A-13C12 β-D-Glucuronide are essential for accurately determining the internal dose and bioavailability of BPA. Internal dosimetry refers to the measurement of the amount of a substance and its metabolites that reach the systemic circulation and target tissues. tracercro.com Bioavailability, in the context of oral exposure, is the fraction of the administered dose of the parent compound that reaches the systemic circulation unchanged.

The use of isotopically labeled BPA has demonstrated that the oral bioavailability of BPA is very low due to extensive first-pass metabolism. nih.govoup.com Studies in rats have shown a marked difference in bioavailability depending on the route of administration, with oral administration resulting in significantly lower systemic levels of unconjugated BPA compared to intraperitoneal or subcutaneous routes. nih.govoup.com Following oral dosing, the predominant form in plasma is BPA-monoglucuronide. nih.govoup.com

Direct measurement of BPA-glucuronide using labeled standards like 13C12-BPA-G provides a more accurate assessment of internal exposure compared to methods that rely on enzymatic hydrolysis to measure total BPA. This is because such methods can be prone to artifacts, such as the deconjugation of BPA-glucuronide back to BPA during sample processing, which can lead to an overestimation of the unconjugated, active form. nih.gov

The ability to precisely quantify both the parent compound and its major metabolite with labeled tracers allows for the development of robust physiologically based pharmacokinetic (PBPK) models. These models can then be used to predict internal concentrations of BPA and BPA-glucuronide under various exposure scenarios and across different species and life stages. frontiersin.org

Comparison of Pharmacokinetic Profiles Across Different Animal Models and Life Stages

The pharmacokinetic profile of BPA and its glucuronide can vary significantly across different animal species and at different life stages. Labeled tracers are invaluable for elucidating these differences.

Life Stage Differences: The capacity for BPA metabolism, particularly glucuronidation, is not fully developed at birth. nih.gov Studies in neonatal mice and rats have shown that the ability to conjugate BPA is lower compared to adults, which can lead to higher internal exposure to the unconjugated, active form of BPA. researchgate.netfactsaboutbpa.org As the animals mature, their metabolic capacity increases, leading to more efficient clearance of BPA. researchgate.net In contrast, studies in neonatal monkeys have shown little difference in systemic BPA exposure across different ages, from postnatal day 5 to adults. nih.gov This suggests different maturation patterns of the metabolic pathways between rodents and primates. nih.gov In human infants, while the glucuronidation capacity is lower than in adults, studies have shown that they are still capable of substantially metabolizing BPA at typical environmental exposure levels. nih.gov

The following table summarizes key pharmacokinetic parameters of BPA across different species and life stages, highlighting the importance of using labeled tracers for accurate assessment.

Species/Life StageRoute of AdministrationKey FindingsReference
Human (Adult) Oral (d6-BPA)Rapid absorption and metabolism to glucuronide and sulfate (B86663) conjugates; primary excretion via urine. nih.gov
Rhesus Monkey (Adult) OralSimilar clearance rate of unconjugated BPA to mice; primary excretion via urine. nih.gov
Rat (Adult) Oral, IP, SC (14C-BPA)Marked route dependency on bioavailability; oral route has lowest bioavailability; primary excretion via feces. nih.govoup.com
Mouse (Neonatal) Oral, SCUnder-developed Phase II metabolism leads to higher internal exposure to unconjugated BPA compared to adults. researchgate.net
Rat (Pregnant) Oral (14C-BPA)Pharmacokinetics of BPA essentially identical to non-pregnant rats; limited transfer of BPA-glucuronide to fetus. oup.comnih.gov
Sheep (Pregnant) SubcutaneousLonger half-life of BPA in fetal circulation compared to maternal circulation. nih.gov

Elucidating Clearance Mechanisms and Elimination Routes for Bisphenol A Glucuronide

The primary clearance mechanism for BPA-glucuronide in humans and other primates is renal excretion into the urine. usask.canih.govnih.gov After oral administration, the vast majority of the administered dose is recovered in the urine as conjugates, mainly BPA-glucuronide. nih.gov

In rodents, the clearance of BPA-glucuronide is more complex due to significant biliary excretion. frontiersin.org BPA-glucuronide formed in the liver is transported into the bile and then excreted into the small intestine. epa.gov In the gut, particularly the cecum, bacterial β-glucuronidases can hydrolyze BPA-glucuronide back to unconjugated BPA. epa.gov This unconjugated BPA can then be reabsorbed into the systemic circulation, a process known as enterohepatic recirculation. epa.govfrontiersin.org This recirculation can prolong the presence of BPA in the body.

The use of physiologically based pharmacokinetic (PBPK) models, developed and validated using data from studies with labeled BPA, has helped to quantify the contribution of these different clearance pathways. frontiersin.org For instance, in rats, models have incorporated biliary excretion and enterohepatic recirculation of BPA conjugates to accurately predict their systemic clearance. frontiersin.org For monkeys, where biliary excretion is less significant, models have proposed renal reabsorption as a potential mechanism influencing the systemic clearance of BPA conjugates. frontiersin.org

The following table provides a summary of the primary elimination routes for BPA-glucuronide in different species.

SpeciesPrimary Elimination RouteKey CharacteristicsReference
Human UrineRapid renal clearance of BPA-glucuronide. usask.canih.gov
Monkey UrineSimilar to humans, with potential for some renal reabsorption. nih.govfrontiersin.org
Rat Feces (via Bile)Significant biliary excretion and enterohepatic recirculation. epa.govoup.com
Mouse Feces (via Bile)Primary excretory pathway is via bile into the feces. nih.gov

Emerging Research Directions and Future Perspectives

Integration with Systems Biology Approaches (e.g., Metabolomics, Proteomics)

The integration of stable isotope-labeled standards like Bisphenol A-13C12 β-D-Glucuronide is fundamental to the accuracy and reliability of systems biology studies. In metabolomics and proteomics, which aim to comprehensively identify and quantify the complete set of metabolites or proteins in a biological sample, precise measurement is paramount. The use of a ¹³C-labeled internal standard allows for the exact quantification of its unlabeled counterpart, Bisphenol A-Glucuronide (BPA-G), by correcting for variations during sample preparation and analysis.

This accuracy is crucial for establishing credible links between BPA exposure and systemic biological responses. By reliably measuring the primary metabolite's concentration, researchers can more confidently correlate exposure levels with observed changes in metabolic pathways, protein expression, and other molecular fingerprints.

Recent research has indicated that BPA-G may not be merely an inactive metabolite as once believed. In vitro studies have shown that BPA-G can induce adipogenesis (the formation of fat cells) in both murine and human preadipocytes nih.gov. This finding suggests that the metabolite itself may possess biological activity, making its accurate quantification even more critical for understanding the full toxicological profile of BPA. Systems biology approaches, powered by the precise data obtained using labeled standards, are essential for exploring these non-classical mechanisms of action.

Development of Advanced In Vitro and In Silico Models for Predictive Metabolism

Advanced in vitro (cell-based) and in silico (computer-based) models are becoming indispensable tools for predicting how chemicals are metabolized and assessing their potential toxicity. Bisphenol A-13C12 β-D-Glucuronide is instrumental in the development and validation of these models.

In vitro systems, such as those using human skin preparations to study dermal absorption, rely on highly sensitive and specific analytical methods to quantify the parent compound and its metabolites. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed to simultaneously measure BPA, its alternatives, and its metabolite BPA-G in saline samples from such in vitro skin absorption assays dphen1.com. In this method, Bisphenol A-13C12 β-D-Glucuronide served as the internal standard for the accurate quantification of BPA-G, ensuring the reliability of the absorption and metabolism data generated by the model dphen1.com.

The high-quality data from these in vitro experiments are then used to build and refine in silico models. These computational models aim to predict the pharmacokinetic and toxicodynamic properties of BPA and its analogues nih.gov. The accuracy of the in vitro data, which is underpinned by the use of stable isotope-labeled standards, is foundational to the predictive power and ultimate utility of these computational tools in chemical risk assessment.

Standardization of Analytical Methods and Quality Control for Labeled Metabolites

The cornerstone of reliable chemical analysis, particularly in biomonitoring, is the use of standardized and rigorously validated methods. Bisphenol A-13C12 β-D-Glucuronide is a critical component in the gold-standard analytical technique for measuring BPA exposure: isotope dilution LC-MS/MS nih.govdoi.org.

The principle of this method involves adding a known amount of the ¹³C₁₂-labeled glucuronide metabolite to a biological sample (e.g., urine) before any processing steps dphen1.comdphen1.com. Because the labeled standard is chemically identical to the native analyte, it behaves in the same manner during extraction, cleanup, and chromatographic separation dphen1.com. Any loss of the target analyte during sample workup is mirrored by a proportional loss of the internal standard. In the mass spectrometer, the labeled and unlabeled compounds are separated by their mass-to-charge ratio (m/z), allowing for independent measurement. By comparing the signal intensity of the native analyte to that of the known quantity of the internal standard, analysts can calculate the original concentration with exceptional accuracy and precision, effectively mitigating matrix effects and instrumental variability nih.gov.

The development of these methods involves rigorous validation to ensure their performance. Key validation parameters for methods using Bisphenol A-13C12 β-D-Glucuronide are detailed below.

ParameterDescriptionReported Value / FindingSource
Analytical TechniqueThe primary instrumentation used for detection and quantification.Ultrahigh-Pressure Liquid Chromatography/Tandem Mass Spectrometry (UHPLC/MS/MS). dphen1.com
Internal StandardThe stable isotope-labeled compound used for quantification.[13C12]-BPA-G. dphen1.comdphen1.com
SRM Transitions (m/z)Specific mass-to-charge ratios monitored for the precursor and product ions to ensure selectivity.BPA-G: 403 → 113 (quantifier); 403 → 175 (qualifier). dphen1.com
[13C12]-BPA-G: 415 → 113 (quantifier); 415 → 175 (qualifier). dphen1.com
Limit of Quantitation (LOQ)The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.65 pmol/ml in control urine for BPA-glucuronide. nih.govdoi.org
AccuracyThe closeness of the measured value to the nominal or known true value.Within ±8% of nominal concentrations. dphen1.com
PrecisionThe degree of agreement among a series of measurements. Expressed as relative standard deviation (%RSD).Intra- and inter-assay variations were less than 10%. dphen1.comdphen1.com

Exploration of Novel Applications in Environmental and Health Biomonitoring Method Development

The development of robust analytical methods using Bisphenol A-13C12 β-D-Glucuronide has significantly advanced the field of human biomonitoring for BPA exposure. A major challenge in measuring BPA is the potential for sample contamination from external sources like polycarbonate plastics and epoxy resins used in lab equipment dphen1.com. Measuring the metabolite BPA-G directly circumvents this issue, as BPA-G is not used in industrial manufacturing and is only formed in vivo dphen1.com.

Since orally ingested BPA is rapidly and extensively metabolized to BPA-G and excreted in urine, urinary BPA-G is considered the most reliable and stable biomarker for assessing human exposure dphen1.com. Methods that rely on enzymatic deconjugation (hydrolysis) to measure "total BPA" can be susceptible to incomplete reactions and are still plagued by potential background contamination of the parent BPA nih.gov.

Therefore, the direct measurement of BPA-G using an isotope dilution LC-MS/MS method with Bisphenol A-13C12 β-D-Glucuronide as an internal standard represents the state-of-the-art for exposure assessment nih.govdphen1.com. This approach provides the high degree of sensitivity, selectivity, and accuracy needed for large-scale epidemiological studies. It enables researchers to accurately quantify exposure levels across diverse populations, identify exposure sources, and investigate potential associations between BPA exposure and various health outcomes with greater confidence. The application of these advanced methods has shown that for the majority of the population, daily human exposure to BPA is below 0.1 μg/kg of body weight per day dphen1.com.

Q & A

Basic Research Questions

Q. How is Bisphenol A-13C12 |A-D-Glucuronide detected and quantified in biological matrices (e.g., urine, plasma)?

  • Methodological Answer : Detection relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution using Bisphenol A-13C12 as an internal standard. Key steps include:

  • Sample Preparation : Solid-phase extraction (SPE) to isolate glucuronide metabolites from biological fluids .
  • Validation : Calibration curves must account for matrix effects (e.g., ion suppression/enhancement) and recovery rates. Use deuterated analogs or isotopically labeled standards (e.g., Bisphenol A-13C12) for accurate quantification .
  • Quality Control : Include blanks, spiked samples, and inter-laboratory comparisons to ensure reproducibility .

Q. What enzymatic pathways govern the glucuronidation of Bisphenol A (BPA) in vivo?

  • Methodological Answer : BPA glucuronidation is mediated by UDP-glucuronosyltransferase (UGT) isoforms, primarily UGT2B15 and UGT1A9 in humans. Experimental approaches include:

  • In Vitro Assays : Use recombinant UGT isoforms or human liver microsomes to quantify enzyme kinetics (Km, Vmax). Measure glucuronide formation via LC-MS/MS .
  • Genetic Variability : Investigate polymorphisms (e.g., UGT2B15*2) using genotyped human samples to assess inter-individual metabolic differences .

Q. How should researchers design experiments to study BPA-glucuronide pharmacokinetics in animal models?

  • Methodological Answer :

  • Dosing Strategy : Administer BPA-13C12 orally or intravenously to distinguish between first-pass metabolism and systemic glucuronidation .
  • Sampling Schedule : Collect plasma/urine at timepoints spanning absorption, distribution, and elimination phases. Use non-compartmental analysis for AUC and half-life calculations .
  • Control Groups : Include vehicle controls and animals treated with UGT inhibitors (e.g., probenecid) to confirm metabolic pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported BPA-glucuronide stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (e.g., 4°C vs. 25°C, pH 2–9) to identify degradation products via high-resolution MS .
  • Data Harmonization : Compare results across labs using standardized protocols (e.g., ISO 17025) and shared reference materials (e.g., this compound) .
  • Mechanistic Modeling : Apply kinetic modeling to predict degradation pathways and validate with experimental data .

Q. What experimental designs minimize confounding factors when comparing in vitro and in vivo glucuronidation kinetics?

  • Methodological Answer :

  • Parallel Systems : Use hepatocytes (in vitro) and cannulated animals (in vivo) to directly compare intrinsic clearance rates .
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro enzyme kinetics and tissue-specific parameters to predict in vivo metabolite profiles .
  • Advanced Analytics : Employ stable isotope tracers (e.g., 13C-labeled BPA) to differentiate endogenous vs. exogenous glucuronide formation .

Q. How can researchers address inter-laboratory variability in BPA-glucuronide quantification?

  • Methodological Answer :

  • Reference Materials : Use certified standards (e.g., this compound) to calibrate instruments across labs .
  • Blinded Reanalysis : Share anonymized samples between labs to assess reproducibility and identify sources of variability (e.g., extraction efficiency, MS settings) .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to quantify heterogeneity and adjust for methodological biases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.